molecular formula C18H34N6O5 B1433330 N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide CAS No. 1306615-47-3

N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

Cat. No. B1433330
CAS RN: 1306615-47-3
M. Wt: 414.5 g/mol
InChI Key: JIQVKRRASYKCEL-CVEARBPZSA-N
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Description

“N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide” is a compound with the molecular formula C18H34N6O5 . It is also known as Desthiobiotin-PEG3-Azide and has a molecular weight of 414.5 g/mol .


Molecular Structure Analysis

The InChI string for this compound is "InChI=1S/C18H34N6O5/c1-15-16 (23-18 (26)22-15)5-3-2-4-6-17 (25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3, (H,20,25) (H2,22,23,26)" . This provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 414.5 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 18 rotatable bonds . Its exact mass is 414.25906821 g/mol and its monoisotopic mass is 414.25906821 g/mol . The topological polar surface area of the compound is 112 Ų .

Scientific Research Applications

Biodegradation and Fate of ETBE in Soil and Groundwater

A review by Thornton et al. (2020) discusses the biodegradation and fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, in soil and groundwater. The study highlights the aerobic biodegradation of ETBE through hydroxylation and the formation of intermediates, suggesting potential environmental pathways and microbial interactions relevant to similar compounds (Thornton et al., 2020).

Antioxidant Capacity Assay of ABTS/PP Decolorization

Ilyasov et al. (2020) review the ABTS radical cation-based assays for determining antioxidant capacity, which might be relevant for assessing the antioxidative properties of similar compounds. The study delves into the reaction pathways and the implications of these assays in comparing antioxidants (Ilyasov et al., 2020).

Amyloid Imaging in Alzheimer's Disease

Nordberg (2007) provides insights into the development of amyloid imaging ligands for in vivo measurement in Alzheimer's disease patients. This research area could be relevant for exploring the diagnostic or therapeutic potential of similar compounds in neurodegenerative diseases (Nordberg, 2007).

Role of Nitazoxanide in Various Diseases

Bharti et al. (2021) discuss the applications of nitazoxanide in treating a variety of infectious conditions, highlighting its wide range of applications and the importance of chemical compounds in microbial infections. This review could provide a context for the therapeutic potential of related compounds (Bharti et al., 2021).

Analytical Methods for Antioxidant Activity

Munteanu and Apetrei (2021) review the tests used to determine antioxidant activity, including the ORAC and FRAP tests. This might be relevant for evaluating the antioxidative properties of similar compounds in scientific research (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide, also known as Desthiobiotin-PEG3-Azide, is streptavidin . Streptavidin is a protein that has a high affinity for biotin, a vitamin that plays a key role in several biological processes. Desthiobiotin-PEG3-Azide is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin .

Mode of Action

Desthiobiotin-PEG3-Azide interacts with streptavidin by binding to it. Its binding affinity is less than that of biotin, allowing for the competitive displacement of desthiobiotin-peg3-azide with free biotin . This property is particularly useful in pull-down experiments with biological samples, as it allows for the specific elution of desthiobiotinylated proteins from streptavidin affinity resin .

Biochemical Pathways

It is known that the compound can be used to quantify cysteines in bacterial systems . This suggests that Desthiobiotin-PEG3-Azide may play a role in the regulation of cysteine-related pathways.

Pharmacokinetics

It is known that the compound is stable under normal biological conditions . Its bioavailability is likely influenced by its ability to bind to streptavidin and be competitively displaced by biotin .

Result of Action

The molecular and cellular effects of Desthiobiotin-PEG3-Azide’s action primarily involve its interaction with streptavidin. By binding to streptavidin, Desthiobiotin-PEG3-Azide can be used to isolate specific proteins in a sample . This is particularly useful in research settings, where it can aid in the study of protein function and interactions.

Action Environment

The action, efficacy, and stability of Desthiobiotin-PEG3-Azide can be influenced by various environmental factors. For instance, the presence of free biotin can affect the compound’s ability to bind to streptavidin . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at -20°C .

properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQVKRRASYKCEL-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
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N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
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N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
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N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
Reactant of Route 5
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N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
Reactant of Route 6
Reactant of Route 6
N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

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